

# Comparative IR Spectroscopy Guide: 3-(4-Methylphenyl)azetidine HCl[1]

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## Compound of Interest

Compound Name: 3-(*p*-Tolyl)azetidine hydrochloride

CAS No.: 7606-36-2

Cat. No.: B13348762

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## Executive Summary & Technical Context

Compound: 3-(4-methylphenyl)azetidine hydrochloride CAS (Analog/Base): 1268520-74-6 (Free base reference) / Generic Azetidine HCl scaffold Molecular Formula: C

H

N[1] · HCl Application: Building block for medicinal chemistry (GPCR ligands, monoamine transporter inhibitors).

This guide provides a comparative infrared (IR) spectroscopic analysis designed for Quality Control (QC) and structural validation. Unlike standard data sheets, this document focuses on differential diagnostics—distinguishing the target compound from its critical synthetic precursors (N-Boc intermediates), regioisomers (meta/ortho), and free base forms.

The spectral signature of this compound is defined by the interplay of three structural motifs:

- The Azetidine Ring: A strained 4-membered nitrogen heterocycle.
- The Ammonium Salt: A secondary amine hydrochloride (

).

- The Para-Tolyl Group: A 1,4-disubstituted benzene ring.

## Theoretical Framework & Spectral Prediction

Reliable identification requires correlating specific vibrational modes with structural features. The following assignments are synthesized from empirical data of azetidine analogs and secondary amine salts.

### Comparative Spectral Table: Target vs. Alternatives

Spectral Region (cm <sup>-1</sup> )	Vibrational Mode	Target: 3-(4-methylphenyl)azetidine HCl	Alt 1: Free Base (No HCl)	Alt 2: N-Boc Precursor (Protected)
2400 – 3000	N-H Stretch	Broad, Multiple Bands (2400–3000) (Ammonium Salt Envelope)	Sharp, Single Band (~3200–3300)(Weak Secondary Amine)	None(Tertiary Amide)
1680 – 1750	C=O Stretch	Absent	Absent	Strong Band (~1690–1700) (Carbamate Carbonyl)
1580 – 1620	N-H Bending	Distinct Band (~1580–1600) (Scissoring of )	Weak/Absent	Absent
800 – 860	C-H OOP	Strong Single Band (~815–830)(Para-substitution)	Strong Single Band	Strong Single Band
700 – 780	C-H OOP	Absent (typically)	Absent	Absent

## Deep-Dive Comparative Analysis

### Scenario A: Salt Formation Verification (HCl vs. Free Base)

The most critical QC step is confirming the formation of the hydrochloride salt.

- **The Ammonium Envelope:** The HCl salt exhibits a massive, broad absorption extending from  $3000\text{ cm}^{-1}$  down to  $2400\text{ cm}^{-1}$ , often obscuring C-H stretches. This is caused by the strong hydrogen bonding of the protons with the chloride counter-ion.
- **The "Combination Band" Pattern:** Secondary amine salts often show a series of weak overtone bands between  $2000\text{--}2500\text{ cm}^{-1}$ , distinct from the clean baseline of the free base.
- **Diagnostic Shift:** If the spectrum shows a sharp peak at  $\sim 3300\text{ cm}^{-1}$  and a clean baseline below  $3000\text{ cm}^{-1}$ , the salt formation is incomplete.

### Scenario B: Regioisomer Differentiation (Para vs. Meta/Ortho)

Synthesis of tolyl-azetidines often starts from tolyl-halides. Using the wrong starting material (e.g., m-bromo toluene instead of p-bromo toluene) yields an isomer with identical mass (MS indistinguishable). IR is the superior rapid-check tool here.

- **Para-Tolyl (Target):** Look for a single strong band in the  $800\text{--}850\text{ cm}^{-1}$  region (C-H Out-of-Plane wag).
- **Meta-Tolyl (Impurity):** Exhibits two bands: one near  $690\text{ cm}^{-1}$  and another near  $780\text{ cm}^{-1}$ .
- **Ortho-Tolyl (Impurity):** Exhibits a strong band near  $750\text{ cm}^{-1}$ .

### Scenario C: Reaction Monitoring (Boc-Deprotection)

The final step in synthesis is usually removing the N-Boc group using HCl/Dioxane.

- The "Kill" Peak: The starting material (N-Boc-3-(4-methylphenyl)azetidine) has a very strong Carbonyl (C=O) stretch around 1690–1705  $\text{cm}^{-1}$ .
- Success Criteria: The complete disappearance of this C=O peak in the final product spectrum confirms quantitative deprotection.

## Experimental Protocol: Solid-State Analysis

### Method: KBr Pellet Transmission

For hydrochloride salts, ATR (Attenuated Total Reflectance) can sometimes suppress broad ammonium peaks due to poor contact. The KBr pellet method is the "Gold Standard" for resolution.

Reagents:

- Sample: 3-(4-methylphenyl)azetidine HCl (>98% purity).
- Matrix: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.

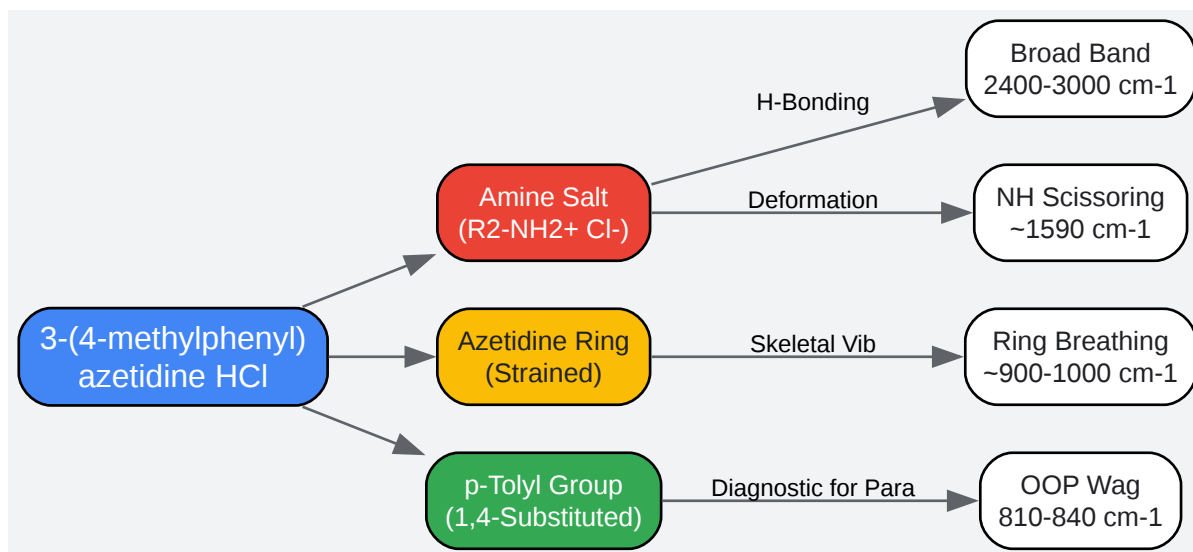
Step-by-Step Workflow:

- Ratio: Mix 1–2 mg of sample with ~200 mg of KBr.
- Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved. Crucial: Large crystals cause light scattering (Christiansen effect), distorting the baseline.
- Pressing: Compress in a hydraulic die at 8–10 tons for 2 minutes to form a transparent disc.
- Acquisition:
  - Resolution: 4  $\text{cm}^{-1}$
  - Scans: 32 (minimum)
  - Range: 4000–400  $\text{cm}^{-1}$
- Validation: Verify the background (pure KBr) is flat before sample measurement.

## Visualizations

### Diagram 1: Structural-Spectral Correlation Map

This diagram maps the physical structure of the molecule to its specific diagnostic IR bands.

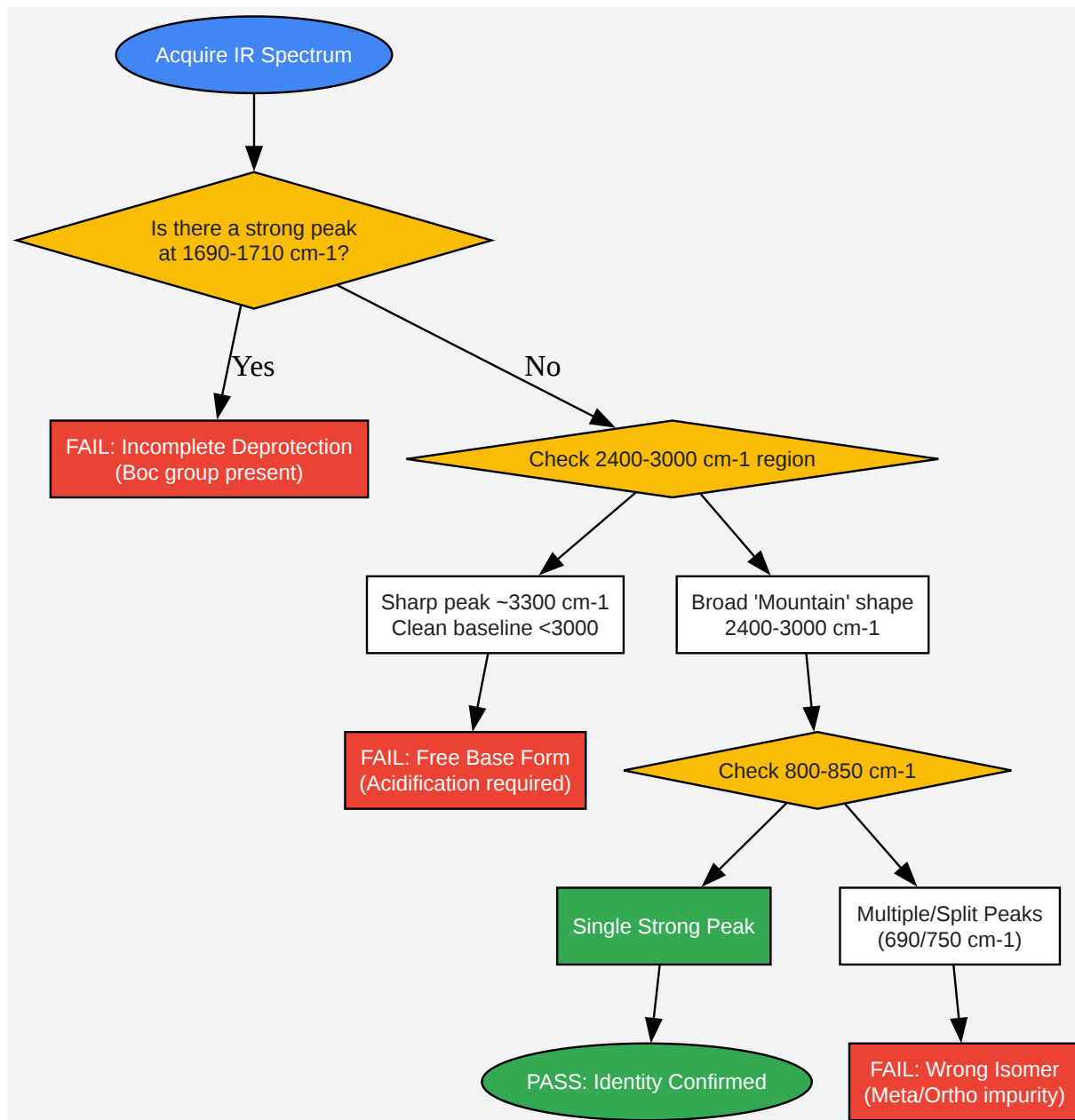


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Caption: Correlation of molecular moieties to specific IR spectral regions for structural confirmation.

### Diagram 2: QC Decision Tree (Salt & Purity)

A logic flow for researchers to interpret their spectra during synthesis.



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Caption: Step-by-step logic gate for validating 3-(4-methylphenyl)azetididine HCl synthesis.

## References

- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [\[Link\]](#)
- Smith, B. C. (2016).[2] Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 36–39. Retrieved from [\[Link\]](#)
- National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). (General reference for Azetidine/Tolyl analog spectra). Retrieved from [\[Link\]](#)

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## Sources

- 1. PubChemLite - 3-(4-methylphenoxy)azetidine hydrochloride (C<sub>10</sub>H<sub>13</sub>NO) [\[pubchemlite.lcsb.uni.lu\]](https://pubchemlite.lcsb.uni.lu)
- 2. [alfresco-static-files.s3.amazonaws.com](https://alfresco-static-files.s3.amazonaws.com) [\[alfresco-static-files.s3.amazonaws.com\]](https://alfresco-static-files.s3.amazonaws.com)
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